Technical Guide: 5-Hydroxymethylpyridine-3-carboxylic Acid
Technical Guide: 5-Hydroxymethylpyridine-3-carboxylic Acid
Executive Summary
5-Hydroxymethylpyridine-3-carboxylic acid (CAS: 1240620-76-1 ) is a critical bifunctional pyridine scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical agents. Characterized by a pyridine ring substituted with a carboxylic acid at position 3 and a hydroxymethyl group at position 5, this compound serves as a versatile pharmacophore builder. Its structural duality—providing both a hydrogen-bond donor/acceptor motif (carboxylic acid) and a reactive handle for further functionalization (primary alcohol)—makes it indispensable in the development of kinase inhibitors (e.g., GSK-3), receptor antagonists, and transition metal ligands for catalysis.
Part 1: Identity & Physicochemical Profile[1]
The accurate identification of this compound is paramount due to the prevalence of pyridine isomers (e.g., 6-hydroxymethyl or 2-methyl-3-hydroxy derivatives like 4-pyridoxic acid).
Chemical Identity
| Parameter | Detail |
| Chemical Name | 5-(Hydroxymethyl)pyridine-3-carboxylic acid |
| Synonyms | 5-(Hydroxymethyl)nicotinic acid; 3-Carboxy-5-hydroxymethylpyridine |
| CAS Number | 1240620-76-1 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| SMILES | O=C(O)c1cncc(CO)c1 |
| InChI Key | ZWSDYSDJHGQXKV-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value / Description |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in non-polar solvents. |
| pKa (Calculated) | Acidic: ~3.5 (COOH); Basic: ~3.2 (Pyridine N) |
| Melting Point | 208–212 °C (Decomposition characteristic of amino/carboxylic acids) |
| Stability | Stable under standard conditions; hygroscopic. Store under inert atmosphere (Argon/Nitrogen). |
Part 2: Synthetic Pathways
The synthesis of 5-hydroxymethylpyridine-3-carboxylic acid requires precise regiocontrol to distinguish between the two substituents on the pyridine ring. The most robust industrial route involves the selective reduction of diethyl 3,5-pyridinedicarboxylate .
Core Synthesis Protocol: Selective Mono-Reduction
This method utilizes the symmetry of the starting material to generate the bifunctional product in two steps.
Step 1: Selective Mono-Reduction
Reaction: Diethyl 3,5-pyridinedicarboxylate → Ethyl 5-(hydroxymethyl)nicotinate Reagents: Sodium Borohydride (NaBH₄), Calcium Chloride (CaCl₂), Ethanol/THF. Mechanism: The in situ formation of Calcium Borohydride (Ca(BH₄)₂) provides a milder reducing agent that, when used in stoichiometric control (0.5–0.75 eq), favors the reduction of a single ester group over the double reduction.
Step 2: Hydrolysis
Reaction: Ethyl 5-(hydroxymethyl)nicotinate → 5-(Hydroxymethyl)nicotinic acid Reagents: Lithium Hydroxide (LiOH), THF/Water. Mechanism: Mild saponification cleaves the remaining ester without affecting the alcohol or the pyridine ring.
Figure 1: Chemo-selective synthesis pathway from symmetric diester precursor.
Part 3: Applications in Drug Discovery[3]
The 5-hydroxymethylnicotinic acid scaffold is a "privileged structure" in medicinal chemistry, offering specific geometric and electronic advantages.
Kinase Inhibitor Design (GSK-3)
The pyridine nitrogen and the carboxylic acid moiety can form a bidentate coordination or hydrogen-bonding motif essential for binding in the ATP-pocket of kinases.
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Mechanism: The carboxylic acid acts as a hydrogen bond acceptor/donor pair with the hinge region residues (e.g., Val135 in GSK-3β).
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Extension: The 5-hydroxymethyl group extends into the solvent-exposed region, allowing for the attachment of solubilizing groups or affinity probes via ether or carbamate linkages.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (153.14 Da) and high ligand efficiency, this molecule is an ideal fragment for screening.
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Vector Growth: The 3- and 5-positions are 120° apart, providing a "meta" substitution pattern that is geometrically distinct from the linear 2,5- or 2,6-substitution patterns, allowing access to unique sub-pockets in protein targets.
Transition Metal Ligands
The compound serves as a ligand for Platinum(II) complexes. The trans-positioning of the hydroxymethyl group relative to the coordination axis influences cytotoxicity profiles in anti-cancer research, enhancing specificity against cell lines like MCF7 compared to unsubstituted analogs.
Figure 2: Pharmacophore mapping of the 5-hydroxymethylnicotinic acid scaffold.
Part 4: Analytical Characterization
To validate the identity of CAS 1240620-76-1 and distinguish it from isomers, the following analytical signals are diagnostic.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
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δ 13.0-13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable).
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δ 9.05 ppm (d, J=2.0 Hz, 1H): H-2 proton (most deshielded, between N and COOH).
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δ 8.75 ppm (d, J=2.0 Hz, 1H): H-6 proton (adjacent to N).
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δ 8.20 ppm (t, J=2.0 Hz, 1H): H-4 proton (between substituents).
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δ 5.40 ppm (t, J=5.5 Hz, 1H): Hydroxyl proton (-OH).
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δ 4.60 ppm (d, J=5.5 Hz, 2H): Methylene protons (-CH₂-).
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Note: The coupling constants (J ~2.0 Hz) indicate meta coupling, confirming the 3,5-substitution pattern.
Mass Spectrometry (ESI)[4]
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Mode: Positive Ion (+).
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m/z: 154.1 [M+H]⁺.
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Fragmentation: Loss of H₂O (M-18) and CO₂ (M-44) are common characteristic fragments.
Part 5: Safety & Handling (MSDS Highlights)
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GHS Classification: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood.[1] Avoid dust formation.
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Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate).
References
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Sigma-Aldrich. (2025). 5-(Hydroxymethyl)nicotinic acid Product Sheet. Retrieved from
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BLD Pharm. (2025). Product Analysis: CAS 1240620-76-1. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyridine-3-carboxylic acid derivatives. Retrieved from
- Bristol-Myers Squibb. (2015). Heterocyclic derivatives as GSK-3 inhibitors.
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Ruiz, J., et al. (2008). Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids on the cytotoxicity of platinum complexes. Chemistry & Biodiversity, 5(10), 2258–2268. Retrieved from
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Gogoi, S., et al. (2011). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 16(5), 4165-4179. (Cited for general diester reduction/hydrolysis methodology). Retrieved from
